molecular formula C11H23NO B6303394 3-Amino-9-methyl-8-decen-1-ol CAS No. 2055683-40-2

3-Amino-9-methyl-8-decen-1-ol

Cat. No.: B6303394
CAS No.: 2055683-40-2
M. Wt: 185.31 g/mol
InChI Key: VLCSGQZOYMAWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It is an organic compound that features both an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-9-methyl-8-decen-1-ol can be achieved through several methods. One common approach involves the olefin metathesis of fatty acids and vegetable oils . This process typically employs catalysts such as Grubbs’ second-generation catalyst to facilitate the reaction. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve the use of heterogeneous catalysts like rhenium, molybdenum, or tungsten-based catalysts . These catalysts are employed to selectively functionalize the alkyl chain of fatty acids, resulting in the formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-9-methyl-8-decen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include carbonyl compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-9-methyl-8-decen-1-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-9-methyl-8-decen-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play crucial roles in these interactions, facilitating binding and subsequent biological activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes .

Comparison with Similar Compounds

    9-Decen-1-ol: A similar compound with a hydroxyl group but lacking the amino group.

    3-Amino-1-decanol: A compound with a similar structure but differing in the position of the amino group.

    9-Methyl-8-decen-1-ol: A compound with a similar structure but lacking the amino group.

Uniqueness: 3-Amino-9-methyl-8-decen-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts .

Properties

IUPAC Name

3-amino-9-methyldec-8-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-10(2)6-4-3-5-7-11(12)8-9-13/h6,11,13H,3-5,7-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCSGQZOYMAWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCCCC(CCO)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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